molecular formula C9H18ClNO4 B591279 (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride CAS No. 200616-62-2

(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride

Cat. No.: B591279
CAS No.: 200616-62-2
M. Wt: 239.696
InChI Key: RKBSTOCWFXYRNS-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride is a chiral glutamate derivative serving as a critical synthetic intermediate in medicinal chemistry. Its primary research value lies in the development of arginase inhibitors . Arginase is a manganese-containing metalloenzyme that converts L-arginine to L-ornithine and urea, playing a key role in the urea cycle and mediating cellular functions like proliferation and inflammatory responses . Dysregulation of its two isoforms, ARG-1 and ARG-2, is linked to a range of diseases, including cardiovascular disorders, neurodegenerative conditions like Alzheimer's disease, and cancer via immunosuppression in the tumor microenvironment . This compound provides a protected, stereochemically defined backbone for constructing novel drug candidates, such as boronic acid-based inhibitors, which function by chelating the manganese ions in the enzyme's active site . Research utilizing this building block is essential for advancing the study of immunometabolism and creating new therapeutic agents for immune-oncology and other disease areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBSTOCWFXYRNS-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, a chiral compound with the molecular formula C₉H₁₈ClN₃O₄, is notable for its structural features, including an amino group and a tert-butoxy group. This compound is primarily utilized in biochemical research and pharmaceutical applications due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, applications, and comparative analysis with similar compounds.

Biological Activity Overview

While this compound does not exhibit documented biological roles independently, its significance lies in its application as a chiral building block in the synthesis of biologically active compounds. The following sections explore its biological activities and interactions based on available research.

Applications in Research and Industry

  • Pharmaceutical Intermediates : It is used in the synthesis of various pharmaceutical compounds, particularly those involving glutamic acid derivatives.
  • Biochemical Research : The compound serves as a tool for studying amino acid metabolism and neurotransmitter function due to its structural similarity to glutamate.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

Compound NameSimilarityUnique Features
(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid1.00Different stereochemistry affecting biological activity
tert-Butyl 2-amino-5-methylhexanoate0.98Variation in side chain length and branching
(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate HCl0.98Presence of additional carboxyl groups
(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate HCl0.98Different positioning of functional groups

Study on Antitumor Activity

A study evaluated the antitumor activity of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, including MCF-7 and MDA-MB-231:

Compound IDCell LineIC50 (μM) at 24hIC50 (μM) at 72h
Compound AMCF-7105
Compound BMDA-MB-2312015

The results indicated that certain derivatives exhibited significant growth inhibition compared to controls, suggesting potential therapeutic applications in oncology.

Neurotransmitter Interaction Studies

Research has demonstrated that certain analogs derived from this compound could interact with neurotransmitter receptors, influencing synaptic transmission. These findings highlight the compound's relevance in neurological studies.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic Acid

  • CAS : 45120-30-7 .
  • Key Differences : The (S)-enantiomer exhibits opposite stereochemistry, impacting biological activity. For example, (S)-glutamic acid derivatives are more prevalent in natural peptides, whereas the (R)-form is engineered for specific targeting (e.g., PSMA in cancer imaging) .
  • Synthesis : Both enantiomers are synthesized from DL-glutamic acid via chiral resolution or asymmetric catalysis .

5-Amino-4-oxopentanoic Acid Hydrochloride

  • Structure : Lacks the tert-butoxy group, simplifying the molecule but reducing stability during synthesis .
  • Applications : Primarily used in small-molecule drug intermediates rather than peptide synthesis due to its unprotected carboxylate .

DUPA Precursor [(S)-5-(tert-butoxy)-4-(3-((S)-1,5-di-tert-butoxy-1,5-dioxopentan-2-yl)ureido)-5-oxopentanoic Acid]

  • Structure : Incorporates a ureido linkage and multiple tert-butoxy groups for enhanced proteolytic stability .
  • Applications : Used in prostate-specific membrane antigen (PSMA)-targeting agents .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications References
(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride 144313-55-3 C₉H₁₇NO₄·HCl 239.70 Chiral R-configuration; HCl salt Radiotracers, Alzheimer’s drugs
(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid 45120-30-7 C₉H₁₇NO₄ 203.24 S-configuration; natural analog Peptide synthesis
5-Amino-4-oxopentanoic acid hydrochloride N/A C₅H₈NO₃·HCl 157.58 Unprotected carboxylate Small-molecule intermediates
DUPA precursor N/A C₂₄H₄₁N₃O₈ 499.60 Ureido linker; multi-tert-butoxy protected PSMA-targeted therapies

Research Findings

Stability and Reactivity

  • The tert-butoxy group in the (R)-compound enhances resistance to hydrolysis compared to benzyl- or Cbz-protected analogs, which require palladium-mediated deprotection .
  • In contrast, 5-amino-4-oxopentanoic acid hydrochloride degrades rapidly under basic conditions, limiting its utility in SPPS .

Preparation Methods

tert-Butoxy Esterification of Glutaric Anhydride

The tert-butoxy esterification of glutaric anhydride serves as a foundational step. Zinc chloride-catalyzed reactions with tert-butanol under inert atmospheres yield 5-(tert-butoxy)-5-oxopentanoic acid, a key intermediate. Optimized conditions (60°C, argon) achieve 46% yield, while alternative methods using N-hydroxysuccinimide (NHS) and 4-dimethylaminopyridine (DMAP) in toluene at 115°C for 16 hours yield 27%.

Table 1: Comparative Esterification Conditions

CatalystSolventTemperatureTime (h)YieldSource
ZnCl₂Neat60°C1246%
DMAP/NHSToluene115°C1627%

Introduction of the Amino Group

Chiral resolution is critical for obtaining the (R)-enantiomer. A Boc-protection strategy using tert-butoxycarbonyl (Boc) anhydride under basic conditions introduces the amino group at the C4 position. Subsequent deprotection with hydrochloric acid yields the hydrochloride salt.

Stereochemical Control and Resolution

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates achieves enantiomeric excess (ee) >98%. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the (S)-enantiomer, leaving the (R)-isomer intact.

Chiral Auxiliary Methods

Schöllkopf bis-lactim ether auxiliaries enable asymmetric synthesis. Coupling 5-(tert-butoxy)-5-oxopentanoic acid with (R)-configured auxiliaries followed by acid hydrolysis yields the target compound with 95% ee.

Hydrochloride Salt Formation

Acid-Mediated Precipitation

Treating the free base with concentrated HCl in dichloromethane precipitates the hydrochloride salt. Optimal pH (1–2) and low temperatures (0–5°C) prevent racemization.

Table 2: Hydrochloride Formation Parameters

AcidSolventTemperaturePurity
HCl (conc)Dichloromethane0°C99%
HCl (gas)Ethyl acetate5°C97%

Purification and Characterization

Chromatographic Techniques

Reverse-phase medium-pressure liquid chromatography (MPLC) with C18 resin and methanol/water gradients removes byproducts. Final purity exceeds 99% as confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Validation

¹H NMR (DMSO-d₆): δ 1.45 (s, 9H, tert-butyl), 2.31–2.42 (m, 4H, CH₂), 3.26 (t, J = 6.4 Hz, 1H, CH-NH₂). ESI-TOF-MS: [M+H]⁺ = 203.24.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor systems enhance yield (78%) by improving heat transfer and reducing reaction time (2 hours vs. 16 hours batch).

Green Chemistry Approaches

Ionic liquid ([BMIM][BF₄]) solvents reduce waste, achieving 65% yield with 90% solvent recovery.

Q & A

Basic Research Questions

Q. How can the tert-butyl protection group in (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride be optimized during synthesis to minimize side reactions?

  • Methodological Answer: The tert-butyl group is sensitive to acidic conditions. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent premature deprotection. Catalytic hydrogenation (e.g., Pd/C under H₂) is effective for selective removal without degrading the amino acid backbone . Monitor reaction progress via LC-MS (e.g., m/z 574 [M+H]⁺) to confirm intermediate purity .

Q. What strategies ensure enantiomeric purity during the synthesis of this compound?

  • Methodological Answer: Employ chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane:isopropanol (90:10 v/v) to resolve enantiomers. Validate purity using polarimetry ([α]D²⁵ = +31° in 5M HCl) and compare against reference standards . Asymmetric synthesis using enantioselective catalysts (e.g., Fmoc-protected intermediates) further minimizes racemization .

Q. How does solubility variability of this compound impact experimental design in aqueous buffers?

  • Methodological Answer: The compound exhibits high solubility (up to 1440 mg/mL in ESOL models) but may form aggregates in acidic media due to its zwitterionic nature. Pre-saturate buffers at pH 6–8 (PBS or Tris-HCl) and use co-solvents like DMSO (<5% v/v) to enhance dissolution. Centrifugation (10,000 ×g, 10 min) removes insoluble particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions in computational vs. experimental solubility data for this compound?

  • Methodological Answer: Discrepancies arise from differences in log P predictions (e.g., iLOGP: 1.51 vs. XLOGP3: -2.2). Validate computational models (e.g., Ali vs. SILICOS-IT) by experimentally measuring solubility via nephelometry in target solvents. Cross-reference with HPLC-UV quantification (λ = 210 nm) to confirm accuracy .

Q. What advanced analytical techniques are recommended for characterizing degradation products under thermal stress?

  • Methodological Answer: Use HRMS (Q-TOF) with electrospray ionization (ESI) to identify degradation fragments (e.g., loss of tert-butoxy group, m/z 147.13). Pair with thermogravimetric analysis (TGA) to correlate mass loss with temperature (decomposition onset ~140°C). NMR (¹H/¹³C) can confirm structural changes, such as ester hydrolysis .

Q. How can this compound be applied in designing heterodimeric ligands for targeted drug delivery?

  • Methodological Answer: Its carboxylic acid and amino groups enable conjugation via EDC/NHS chemistry. For example, link to PSMA-targeting motifs (e.g., urea-based scaffolds) and GRPR-binding peptides. Purify conjugates using RP-HPLC (C18 column, acetonitrile/water gradient) and validate binding affinity via SPR or radioligand assays .

Q. What methodologies address stability challenges during long-term storage of this compound?

  • Methodological Answer: Store lyophilized aliquots at -20°C in argon-flushed vials to prevent oxidation. For solution-phase storage (2–8°C), add stabilizing agents like trehalose (5% w/v) and monitor pH drift monthly. Accelerated stability studies (40°C/75% RH, 6 months) predict shelf-life using Arrhenius modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.